molecular formula C5H7BrN2 B1374183 4-(bromomethyl)-3-methyl-1H-pyrazole CAS No. 2092310-18-2

4-(bromomethyl)-3-methyl-1H-pyrazole

Cat. No. B1374183
CAS RN: 2092310-18-2
M. Wt: 175.03 g/mol
InChI Key: LDIGSCMJCSMDAY-UHFFFAOYSA-N
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Description

Bromomethyl compounds are often used as intermediates in organic synthesis . They can react with a variety of nucleophiles, enabling the introduction of various functional groups.


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific conditions and reagents used can vary depending on the structure of the precursor molecule and the desired product .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Bromomethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The specific reactions that a bromomethyl compound can undergo depend on its structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on their structure. These properties can include molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

I’ve conducted a search for the specific compound “4-(bromomethyl)-3-methyl-1H-pyrazole” also known as “4-(bromomethyl)-5-methyl-1H-pyrazole”, but it appears that there is limited information available on this exact compound. The search results provided information on similar compounds, such as “4-(Bromomethyl)benzoic acid” and “4-(Bromomethyl)benzonitrile”, which are used in various syntheses and as intermediates in pharmaceuticals .

Safety And Hazards

Bromomethyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety precautions should be taken when handling these compounds.

Future Directions

Research on bromomethyl compounds is ongoing, and these compounds have potential applications in various fields, including drug discovery and organic synthesis . Future research will likely focus on developing new synthetic methods and exploring new applications for these compounds.

properties

IUPAC Name

4-(bromomethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIGSCMJCSMDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-3-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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